Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate is a chemical compound with the molecular formula C21H25NO4S and a molecular weight of 387.5 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate typically involves the reaction of benzyl carbamate with cyclohexyl(phenylsulfonyl)methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a protecting group for amines and alcohols.
Biology: In the study of enzyme mechanisms and as a probe for protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The phenylsulfonyl group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the cyclohexyl(phenylsulfonyl)methyl group.
Cyclohexyl carbamate: Similar structure but lacks the benzyl and phenylsulfonyl groups.
Phenylsulfonyl carbamate: Similar structure but lacks the benzyl and cyclohexyl groups.
Uniqueness
Benzyl N-[cyclohexyl(phenylsulfonyl)methyl]-carbamate is unique due to the presence of both the benzyl and cyclohexyl(phenylsulfonyl)methyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
benzyl N-[benzenesulfonyl(cyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c23-21(26-16-17-10-4-1-5-11-17)22-20(18-12-6-2-7-13-18)27(24,25)19-14-8-3-9-15-19/h1,3-5,8-11,14-15,18,20H,2,6-7,12-13,16H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMXSYCHKOEBFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(NC(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.